molecular formula C27H24N4O3S B3010738 N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-70-4

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3010738
CAS No.: 536706-70-4
M. Wt: 484.57
InChI Key: ZJYQJQUYNTWNJJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimido[5,4-b]indole core, which is known for its biological activity.

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 3-methoxyphenyl and 4-ethylphenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic rings, leading to the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine: This compound has a similar acetamide linkage but different substituents on the aromatic rings.

    Pyrimido[5,4-b]indole derivatives: Other derivatives of the pyrimido[5,4-b]indole core may have different substituents, leading to variations in biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Biological Activity

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic properties. This article aims to summarize the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C30H28N4O3S and a molecular weight of 524.64 g/mol. Its structure includes a pyrimido[5,4-b]indole core, which is known for its diverse biological activities. The compound's IUPAC name is this compound, indicating the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may inhibit enzymes or modulate receptor functions that are pivotal in inflammatory pathways. The exact mechanism involves binding to cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibitory action on COX enzymes:

  • Inhibition of COX Enzymes : The compound has shown significant inhibitory activity against COX-1 and COX-2 enzymes. In vitro assays reported half-maximal inhibitory concentration (IC50) values that suggest a strong potential for anti-inflammatory applications. For instance, related compounds have demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Analgesic Activity

In addition to its anti-inflammatory properties, this compound may exhibit analgesic effects. The modulation of pain pathways via COX inhibition can lead to reduced pain perception in experimental models.

Study on Pyrimidine Derivatives

A study focused on pyrimidine derivatives similar to this compound reported significant anti-inflammatory effects in carrageenan-induced paw edema models. The derivatives exhibited ED50 values comparable to indomethacin .

CompoundED50 (μM)Reference
Indomethacin9.17
Pyrimidine Derivative 111.60
Pyrimidine Derivative 28.23
Pyrimidine Derivative 39.47

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the chemical structure can significantly enhance the biological activity of similar compounds. For example, electron-donating substituents on the pyrimidine ring have been associated with increased potency against COX enzymes .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-3-17-11-13-18(14-12-17)28-23(32)16-35-27-30-24-21-9-4-5-10-22(21)29-25(24)26(33)31(27)19-7-6-8-20(15-19)34-2/h4-15,29H,3,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYQJQUYNTWNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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